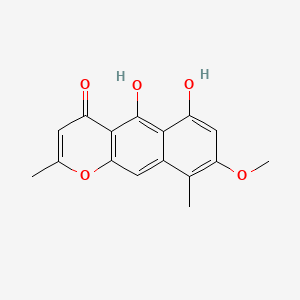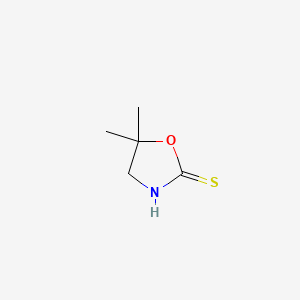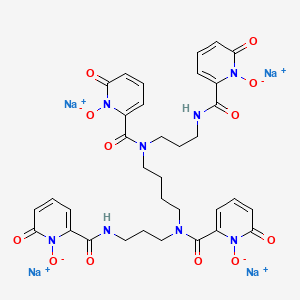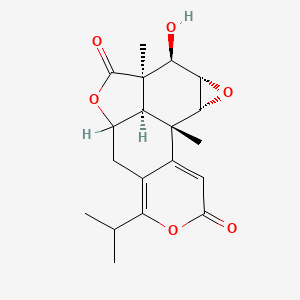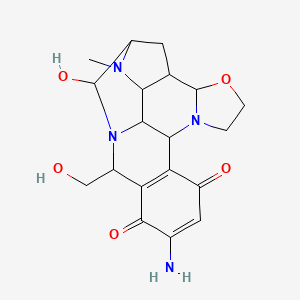![molecular formula C17H14N2O2S B1226462 8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B1226462.png)
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione is a member of quinazolines.
Applications De Recherche Scientifique
Antimicrobial Applications
The compound shows promising antimicrobial activities, as evidenced in several studies. For instance, some derivatives of quinazolinethiones have been found to exhibit significant antimicrobial properties against a variety of microorganisms, including Staphylococcus aureus and Klebsiella pneumoniae (Gali et al., 2014). Another study synthesized various compounds related to quinazolinethiones, which displayed antimicrobial activity against pathogens such as E. coli and Candida albicans (Nasrullaev et al., 2017).
Anticancer Applications
The compound and its derivatives have also been explored for their potential anticancer activities. A series of novel derivatives were synthesized and showed in vitro anticancer activity, with some compounds exhibiting significant activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (Gali et al., 2014).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of various derivatives of quinazolinethiones. These studies contribute to understanding the chemical properties and potential applications of these compounds. For instance, the synthesis of new 5-hydroxyquinazoline derivatives from functionalized pyrimidines has been explored, proposing a new method for quinazoline synthesis (Komkov et al., 2021).
X-ray, NMR, and DFT Studies
Detailed studies using techniques like X-ray diffraction, NMR, and density functional theory (DFT) calculations have been conducted to understand the molecular structure and properties of quinazolinethiones. These studies are crucial for the development of new derivatives with enhanced properties (Gupta & Chaudhary, 2013).
Propriétés
Nom du produit |
8-methylene-7-(phenylmethyl)-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione |
|---|---|
Formule moléculaire |
C17H14N2O2S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
7-benzyl-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione |
InChI |
InChI=1S/C17H14N2O2S/c1-11-13-7-15-16(21-10-20-15)8-14(13)18-17(22)19(11)9-12-5-3-2-4-6-12/h2-8H,1,9-10H2,(H,18,22) |
Clé InChI |
TYWJRVSGRQNHTN-UHFFFAOYSA-N |
SMILES |
C=C1C2=CC3=C(C=C2NC(=S)N1CC4=CC=CC=C4)OCO3 |
SMILES canonique |
C=C1C2=CC3=C(C=C2NC(=S)N1CC4=CC=CC=C4)OCO3 |
Solubilité |
9.8 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



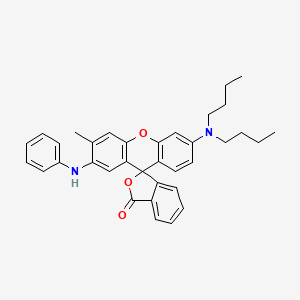
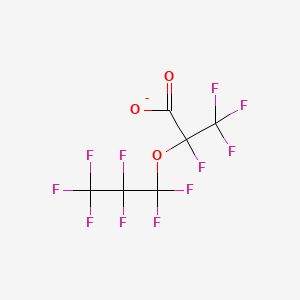
![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)
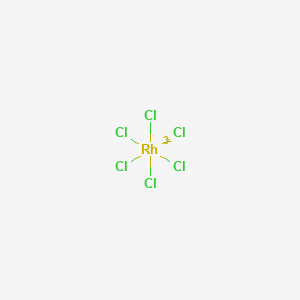
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)

![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
